molecular formula C13H13N3O2 B14493828 2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone

2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone

Katalognummer: B14493828
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: LHKJAIAZUAHJBE-FYWRMAATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone is a chemical compound with a complex structure that includes a pyridazine ring, a hydroxyimino group, and a phenylethanone moiety

Vorbereitungsmethoden

The synthesis of 2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone typically involves multiple steps. One common method includes the reaction of 3-methylpyridazine with hydroxylamine to form the hydroxyimino derivative, followed by the introduction of the phenylethanone group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.

Analyse Chemischer Reaktionen

2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Wissenschaftliche Forschungsanwendungen

2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone can be compared with similar compounds such as:

    2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanol: This compound has a similar structure but with an alcohol group instead of a ketone.

    3-methylpyridazine derivatives: These compounds share the pyridazine ring and methyl group but differ in other substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H13N3O2

Molekulargewicht

243.26 g/mol

IUPAC-Name

2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone

InChI

InChI=1S/C13H13N3O2/c1-10-7-8-13(15-18)16(14-10)9-12(17)11-5-3-2-4-6-11/h2-8,18H,9H2,1H3/b15-13+

InChI-Schlüssel

LHKJAIAZUAHJBE-FYWRMAATSA-N

Isomerische SMILES

CC1=NN(/C(=N/O)/C=C1)CC(=O)C2=CC=CC=C2

Kanonische SMILES

CC1=NN(C(=NO)C=C1)CC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.